

physical and chemical properties of (2,4-Difluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,4-Difluorophenoxy)acetic acid

Cat. No.: B1295828

[Get Quote](#)

An In-depth Technical Guide to (2,4-Difluorophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **(2,4-Difluorophenoxy)acetic acid**. It includes detailed experimental protocols and summarizes key data for easy reference.

Chemical Identity

(2,4-Difluorophenoxy)acetic acid is an organic compound belonging to the class of phenoxyacetic acids. The presence of two fluorine atoms on the phenyl ring significantly influences its chemical and biological properties.[\[1\]](#)

Identifier	Value
IUPAC Name	2-(2,4-difluorophenoxy)acetic acid[2]
CAS Number	399-44-0[1][3][4][5]
Molecular Formula	C ₈ H ₆ F ₂ O ₃ [1][3][6]
Molecular Weight	188.13 g/mol [2][3][6]
Canonical SMILES	C1=CC(=C(C=C1F)F)OCC(=O)O[2]
InChI Key	XNQGDQMMYURPJK-UHFFFAOYSA-N[1][2]
Synonyms	Acetic acid, (2,4-difluorophenoxy)-; NSC 10231[1]

Physical and Chemical Properties

Quantitative experimental data for **(2,4-Difluorophenoxy)acetic acid** is not extensively reported in publicly available literature. The tables below summarize the available information for the target compound and provide data for related phenoxyacetic acids for context and comparison.

Table 2.1: Physical Properties

Property	(2,4-Difluorophenoxy)acetic acid	Phenoxyacetic Acid (for comparison)	2,4-Dichlorophenoxyacetic acid (2,4-D) (for comparison)
Appearance	White to off-white solid ^[1]	White crystalline solid	White to yellow crystalline powder
Melting Point	Data not available	98-100 °C	138-141 °C ^[7]
Boiling Point	Data not available	285 °C (decomposes) [5]	160 °C at 0.4 mmHg
Water Solubility	Limited ^[1]	1.2 g/100 mL	0.09 g/100 mL at 25 °C
Organic Solvent Solubility	Soluble in organic solvents ^[1]	Freely soluble in ethanol, ether, acetone	Soluble in ethanol, ether, acetone ^[8]

Table 2.2: Physicochemical Properties

Property	(2,4-Difluorophenoxy)acetic acid	Phenoxyacetic Acid (for comparison)	2,4-Dichlorophenoxyacetic acid (2,4-D) (for comparison)
pKa	Data not available (Expected range for phenoxyacetic acids: 2.6-3.3)	3.17	2.73

Spectral Data

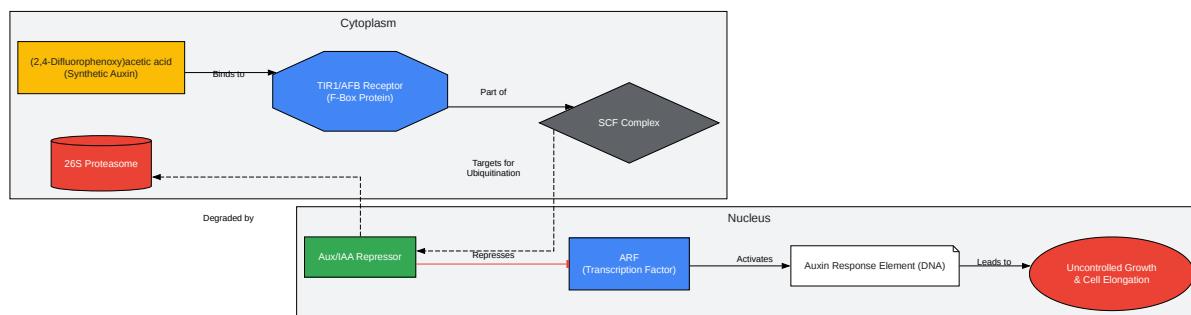
While specific spectra for **(2,4-Difluorophenoxy)acetic acid** are referenced in databases, the detailed peak data is not readily available.^{[2][8]} The expected spectral characteristics are outlined below based on its structure and data from analogous compounds.

- ^1H NMR: Expected signals would include peaks for the aromatic protons (complex splitting pattern in the range of δ 6.8-7.5 ppm), a singlet for the methylene (-OCH₂-) protons (around δ 4.7 ppm), and a broad singlet for the carboxylic acid proton (δ > 10 ppm).
- ^{13}C NMR: Expected signals include a peak for the carboxylic carbon (~170-180 ppm), carbons of the aromatic ring (with C-F coupling, ~100-160 ppm), and the methylene carbon (~65-70 ppm).
- Infrared (IR) Spectroscopy: Key absorptions are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O-C stretching of the ether linkage (~1250 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹).

Chemical Reactivity

As a carboxylic acid, **(2,4-Difluorophenoxy)acetic acid** undergoes typical reactions of this functional group, such as:

- Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding ester.
- Amidation: Reaction with amines to form amides, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride).
- Deprotonation: Reaction with bases to form the carboxylate salt.


These reactions allow for the synthesis of various derivatives with potentially modified biological activities.[\[1\]](#)

Biological Activity and Mechanism of Action

(2,4-Difluorophenoxy)acetic acid is a synthetic auxin herbicide, a class of compounds that mimic the action of the natural plant hormone indole-3-acetic acid (IAA). At herbicidal concentrations, it induces rapid, uncontrolled, and unsustainable growth in susceptible broadleaf plants, leading to stem curling, leaf withering, and ultimately, plant death.[\[9\]](#)

The molecular mechanism involves the perception of the synthetic auxin by the TIR1/AFB family of F-box proteins. In the presence of auxin, these proteins form a co-receptor complex

with Aux/IAA transcriptional repressors.[10][11][12] This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[11] The degradation of these repressors liberates Auxin Response Factor (ARF) transcription factors, which can then bind to auxin-responsive promoters in the DNA and activate the expression of a wide range of genes responsible for the observed physiological effects.[13]

[Click to download full resolution via product page](#)

Core Auxin Signaling Pathway.

Experimental Protocols

This protocol is a general method for the synthesis of phenoxyacetic acids via Williamson ether synthesis, adapted for the specific reagents.

Principle: 2,4-Difluorophenol is deprotonated by a strong base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid to form the ether linkage.

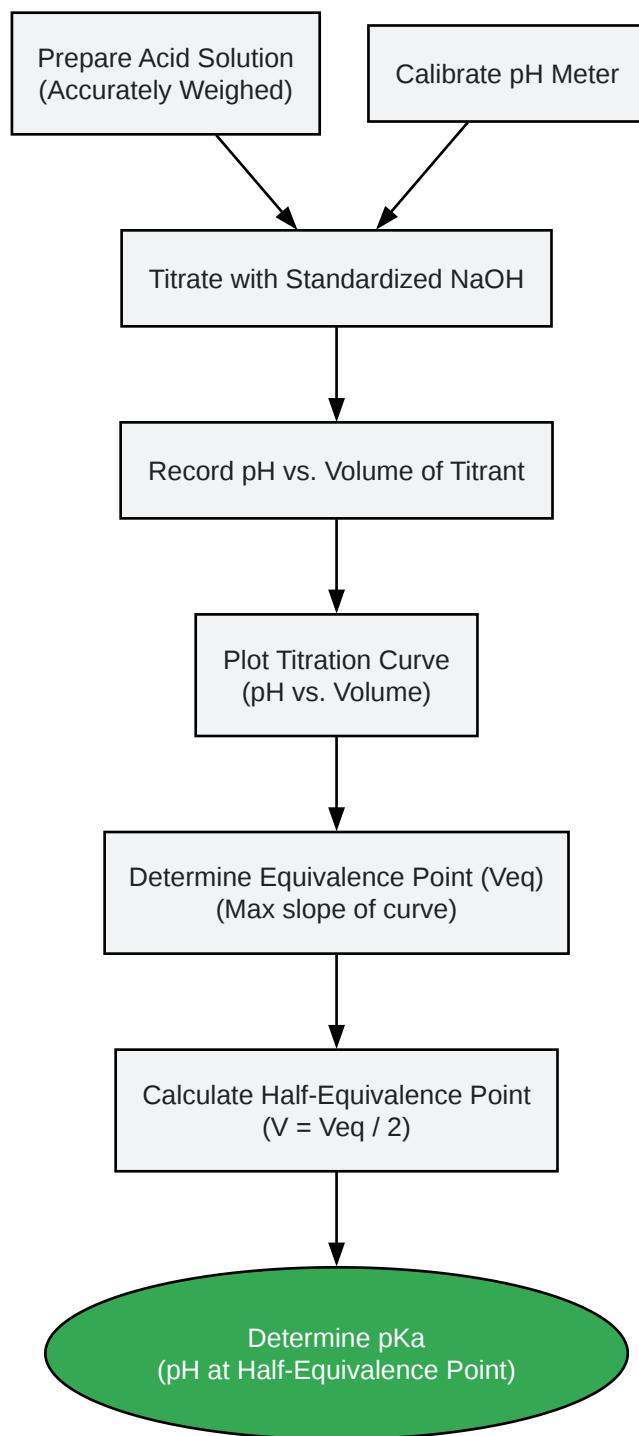
Materials:

- 2,4-Difluorophenol
- Chloroacetic acid
- Sodium hydroxide (NaOH)
- Concentrated hydrochloric acid (HCl)
- Deionized water
- Reaction flask with reflux condenser and magnetic stirrer
- Heating mantle
- Standard laboratory glassware for filtration and extraction

Procedure:

- In a round-bottom flask, dissolve 2,4-difluorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
- To this solution, add an aqueous solution of chloroacetic acid (1.0 eq).
- Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 2-3 hours.
- After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
- Slowly acidify the solution with concentrated HCl until the pH is approximately 1-2. This will precipitate the crude **(2,4-Difluorophenoxy)acetic acid**.
- Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove inorganic salts.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).

Principle: The pKa is determined by monitoring the pH of a solution of the weak acid as it is titrated with a strong base. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.


Materials:

- **(2,4-Difluorophenoxy)acetic acid** (accurately weighed)
- Standardized ~0.1 M NaOH solution (carbonate-free)
- Deionized water (boiled to remove CO₂)
- Calibrated pH meter with a glass electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker

Procedure:

- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Accurately weigh a sample of the purified acid (e.g., 100-200 mg) and dissolve it in a known volume of deionized water (e.g., 50 mL) in a beaker. If solubility is low, a co-solvent like ethanol may be used, but this will yield an apparent pKa (pKa').
- Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.
- Fill a burette with the standardized NaOH solution and record the initial volume.
- Begin the titration by adding the NaOH solution in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition once the reading has stabilized.
- As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.1 mL or dropwise) to obtain a detailed titration curve.

- Continue the titration well past the equivalence point until the pH plateaus.
- Plot pH (y-axis) versus the volume of NaOH added (x-axis).
- Determine the equivalence point volume (V_{eq}), which is the point of maximum slope on the curve (the inflection point). This can be found more accurately by plotting the first derivative ($\Delta pH/\Delta V$ vs. V).
- The half-equivalence point is $V_{eq} / 2$. The pH of the solution at this volume is the pKa of the acid.

[Click to download full resolution via product page](#)

Workflow for pKa Determination.

Safety Information

(2,4-Difluorophenoxy)acetic acid should be handled with appropriate personal protective equipment in a well-ventilated area. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[\[2\]](#) It may also cause respiratory irritation.[\[2\]](#)

- Hazard Statements: H302, H315, H317, H319, H335[\[5\]](#)[\[6\]](#)
- Precautionary Statements: P261, P305+P351+P338[\[5\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. CAS 399-44-0: 2-(2,4-Difluorophenoxy)acetic acid [cymitquimica.com]
2. 2-(2,4-Difluorophenoxy)acetic acid | C8H6F2O3 | CID 223072 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. 399-44-0 | MFCD03422203 | 2-(2,4-Difluorophenoxy)acetic acid [aaronchem.com]
4. Buy Online CAS Number 399-44-0 - TRC - (2,4-Difluorophenoxy)acetic acid | LGC Standards [lgcstandards.com]
5. 399-44-0|2-(2,4-Difluorophenoxy)acetic acid|BLD Pharm [bldpharm.com]
6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
8. (2,4-DIFLUOROPHENOXY)ACETIC ACID(399-44-0) 1H NMR spectrum [chemicalbook.com]
9. 2,4-D - Cultivar Magazine [revistacultivar.com]
10. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
11. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
12. researchgate.net [researchgate.net]
13. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [physical and chemical properties of (2,4-Difluorophenoxy)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295828#physical-and-chemical-properties-of-2-4-difluorophenoxy-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com